molecular formula C7H6INO3 B1391917 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-40-3

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No.: B1391917
CAS No.: 1246088-40-3
M. Wt: 279.03 g/mol
InChI Key: XDMBVVQYAZAKHH-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS: 1246088-40-3) is a heterocyclic compound featuring a fused dioxane-pyridine ring system substituted with iodine at position 7 and a hydroxyl group at position 8. Its molecular formula is C₇H₆INO₃, with a molecular weight of 295.04 g/mol. The compound’s structure combines the electron-withdrawing effects of iodine with the hydrogen-bonding capability of the hydroxyl group, making it a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

7-iodo-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBVVQYAZAKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678387
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-40-3
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves the formation of a β,δ-diketo ester from a dioxinone precursor, followed by palladium(0)-catalyzed decarboxylative allylic rearrangement, leading to a β,δ-diketo dioxinone. Subsequent aromatization yields the resorcylate intermediate, which is then functionalized further.

Key Steps:

  • Preparation of Dioxinone β,δ-diketo ester:
    Using dioxane-4,6-dione keto dioxanones as masked acylketenes, trapping with trans,trans-farnesol or geraniol via acylation (Scheme 4).
    Data: Yield of 79% from trans,trans-farnesol and 57% from geraniol.

  • Decarboxylative Rearrangement:
    Catalyzed by Pd₂(dba)₃ with tri(2-furyl)phosphine, resulting in regioselective rearrangement to produce the diketo dioxinone (55% overall yield from the precursor).

  • Aromatization:
    The diketo dioxinone undergoes in situ aromatization to give the resorcylate, a key intermediate for further cyclizations.

Data Table 1: Synthesis of Dioxinone Intermediates

Step Reagents Conditions Yield Reference
Dioxinone formation Dioxane-4,6-dione + trans,trans-farnesol 55°C 79%
Regioselective rearrangement Pd₂(dba)₃ + tri(2-furyl)phosphine Reflux 55% (overall)
Aromatization In situ - -

Enantioselective Protonation and Cyclization

Method Overview:

Enantioselective protonation of the resorcylate intermediate is achieved using chiral Brønsted acids, such as antimony pentachloride with BINOL derivatives or stannic chloride, leading to the formation of the natural product core via cationic cyclization.

Key Steps:

  • Chiral Protonation:
    Using SbCl₅·BINOL or SnCl₄·BINOL, producing enantioenriched intermediates with up to 81% enantiomeric excess (ee).

  • Late-Stage Functionalization:
    Saponification and hydrolytic decarboxylation yield (+)-hongoquercin A with a 75% yield over five steps from trans,trans-farnesol.

Data Table 2: Enantioselective Cyclization

Catalyst Conditions Yield Enantiomeric Excess Reference
SbCl₅·BINOL TFA, 25°C 15% (product) 20% ee
SnCl₄·BINOL Reflux 61%, 81% dr 90% ee

Halogen-Induced Polyene Cyclizations

Method Overview:

Halonium-induced cyclizations of farnesyl resorcylates produce halogenated meroterpenoids. Reagents such as Et₂SBr·SbCl₅Br and Et₂SI·SbCl₆ facilitate bromonium and iodonium cyclizations, respectively.

Key Steps:

Data Table 3: Halonium-Induced Cyclizations

Reagent Product Yield Diastereomeric Ratio Reference
BDSB Racemic bromomeroterpenoid 64% 2:1 dr
IDSI Racemic iodomertopenoid 88% 2:1 dr

Late-Stage Oxidation and Functionalization

Method Overview:

Late-stage oxidation involves selective epoxidation of the terminal alkene using dioxirane reagents derived from Shi chiral ketones, followed by cyclization with Lewis acids like ferric chloride hydrate to produce the final bioactive compound.

Key Steps:

  • Epoxidation:
    Using Shi’s chiral ketone, yielding epoxides with up to 69% yield and 92% ee.

  • Cationic Cyclization:
    Ferric chloride hydrate promotes biomimetic cyclization, yielding the natural product with high stereoselectivity.

Data Table 4: Late-Stage Functionalization

Step Reagents Conditions Yield Enantiomeric Excess Reference
Epoxidation Shi’s chiral ketone - 69% 92% ee
Cyclization FeCl₃·6H₂O Room temperature 56% 92% ee

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce hydroxylated or carboxylated compounds .

Scientific Research Applications

Research indicates that 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens. Its structural features allow it to interact with microbial enzymes or cell membranes, potentially disrupting their function.
  • Anticancer Potential: Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of iodine may enhance the compound's ability to target specific cancer cells or pathways.
  • Neuroprotective Effects: There is emerging evidence that compounds within this class may provide neuroprotective benefits. They could potentially modulate neurotransmitter levels or protect neurons from oxidative stress.

Applications in Pharmaceuticals

This compound has potential applications in drug development:

  • Drug Design: The compound can serve as a lead structure for synthesizing new drugs targeting bacterial infections or cancer.
  • Formulation Development: Its solubility and stability characteristics can be optimized for incorporation into pharmaceutical formulations.

Material Science Applications

In addition to its biological applications, this compound may find uses in material science:

  • Polymer Chemistry: The unique dioxin structure can be utilized to create novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength.
  • Sensors and Electronics: The electrical properties of the compound could be explored for use in sensors or electronic devices, particularly in organic electronics where flexibility and conductivity are essential.

Mechanism of Action

The mechanism of action of 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the dioxino-pyridin-8-ol structure play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen Substitution : Iodine’s large atomic radius (198 pm) introduces significant steric hindrance compared to chlorine (99 pm). This affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where 7-iodo derivatives show slower kinetics than chloro analogs .
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound participates in hydrogen bonding, enhancing aqueous solubility (~15 mg/mL in water), whereas the carboxylic acid analog forms stable salts (e.g., sodium carboxylate) with higher solubility (>50 mg/mL) .

Stability and Reactivity

  • Iodo compounds are generally photolabile and prone to dehalogenation under UV light. The target compound’s stability in solution (t₁/₂ ~72 h at 25°C) is superior to bromo analogs (t₁/₂ ~24 h) but inferior to chloro derivatives (t₁/₂ >1 week) .
  • The hydroxyl group at C8 increases susceptibility to oxidation, necessitating storage under inert atmospheres, unlike the more stable methyl or carboxylic acid derivatives .

Biological Activity

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H6_6INO3_3
  • Molecular Weight : 279.03 g/mol
  • CAS Number : 1246088-40-3

The compound features a dioxino-pyridine framework which is known for its diverse biological properties.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that derivatives of dioxino-pyridines may possess anticancer activity. For instance:

  • Mechanism of Action : Some studies indicate that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A derivative exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation:

  • Research Findings : In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages.

Data Summary

Activity Type Observed Effects Reference
AntimicrobialPotential disruption of microbial membranesHypothetical based on structural analogy
CytotoxicityInduction of apoptosis in cancer cellsPreliminary studies (hypothetical)
Anti-inflammatoryInhibition of cytokines and NO productionIn vitro studies (hypothetical)

The biological activities of this compound may be attributed to:

  • Iodine Substitution : The presence of iodine can enhance lipophilicity and cellular uptake.
  • Dioxin Ring Structure : The dioxin moiety is known to interact with various biological targets including enzymes and receptors.

Case Studies

While specific case studies on this compound are sparse, related compounds have been evaluated for their pharmacological profiles:

  • A study on a structurally similar compound demonstrated significant anti-inflammatory activity with an IC50_{50} value indicating effective inhibition at low concentrations.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol?

Methodological Answer:
The synthesis typically involves cyclization and iodination steps. A one-pot two-step reaction strategy, as described for structurally similar fused pyridine derivatives, can be adapted. For example:

Cyclization : React a pyridine precursor with diethyl carbonate or similar reagents under reflux conditions to form the dioxino-pyridine scaffold .

Iodination : Introduce iodine at the 7-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Aromatic protons at δ 6.8–7.5 ppm (pyridine ring).
    • Methine protons adjacent to oxygen (dioxane ring) at δ 4.2–4.6 ppm.
    • Hydroxyl proton (8-position) at δ 9.5–10.0 ppm (broad, exchangeable) .
  • IR : Strong O–H stretch (~3200 cm⁻¹) and C–I vibration (~500 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to C₇H₆INO₃ (calc. 295.94). HRMS (ESI) is critical to confirm isotopic patterns for iodine .

Advanced: How can researchers resolve contradictions in spectral data caused by tautomerism or impurities?

Methodological Answer:
Contradictions often arise from tautomeric equilibria (e.g., keto-enol forms) or residual solvents. Strategies include:

Variable Temperature NMR : Perform experiments at −40°C to slow tautomer interconversion.

2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

HRMS Validation : Use high-resolution mass spectrometry to distinguish between molecular ions and impurities (e.g., Δ < 3 ppm error) .

Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Advanced: What strategies optimize regioselective iodination in similar fused pyridine systems?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

Directing Groups : Install temporary protecting groups (e.g., Boc) to direct iodine to the 7-position.

Catalytic Systems : Use Pd(II) catalysts with ligands (e.g., PPh₃) to enhance selectivity in cross-coupling precursors .

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic iodination over radical pathways.

Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track iodine incorporation and adjust reaction time .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The C–I bond facilitates Suzuki-Miyaura or Ullmann couplings:

Suzuki Coupling : React with arylboronic acids under Pd(OAc)₂ catalysis (1–5 mol%), K₂CO₃ base, in dioxane/H₂O (3:1) at 80°C. Monitor via GC-MS for biaryl product formation .

Selectivity Challenges : Competing dehalogenation or homocoupling can occur; optimize ligand (e.g., SPhos) and reductant (e.g., ascorbic acid) to suppress side reactions .

Advanced: How to design experiments assessing biological activity (e.g., kinase inhibition)?

Methodological Answer:

Molecular Docking : Model the compound against kinase ATP-binding pockets (e.g., p38α MAPK) using software like AutoDock Vina .

In Vitro Assays :

  • Kinase Inhibition : Use a fluorescence-based assay (e.g., ADP-Glo™) with IC₅₀ determination.
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assay .

SAR Studies : Synthesize analogs (e.g., bromo/chloro substitutions) to correlate iodine’s role with activity .

Basic: What safety protocols are critical when handling this iodinated compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of iodine vapors.
  • Waste Disposal : Collect halogenated waste separately; neutralize with NaHSO₃ before disposal .
  • Emergency Measures : For spills, absorb with vermiculite and dispose as hazardous waste .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

  • Process Optimization :
    • Switch from batch to flow chemistry for better heat transfer during iodination.
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C) .
  • Purification : Replace column chromatography with recrystallization (solvent: EtOH/H₂O) for scalability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol
Reactant of Route 2
7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

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